N-(cyclohexylmethyl)-4-methoxyaniline
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Overview
Description
N-(cyclohexylmethyl)-4-methoxyaniline: is an organic compound that belongs to the class of aniline derivatives It consists of a cyclohexylmethyl group attached to the nitrogen atom of 4-methoxyaniline
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize N-(cyclohexylmethyl)-4-methoxyaniline involves the reaction of 4-methoxyaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with cyclohexylmethylamine using a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclohexylmethyl)-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation. Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Nitric acid, sulfuric acid, controlled temperatures to avoid overreaction.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various hydrogenated derivatives.
Substitution: Nitro-substituted derivatives.
Scientific Research Applications
Chemistry: N-(cyclohexylmethyl)-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes or inhibitors for specific enzymes or receptors.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can enhance the properties of the final products.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclohexylmethyl group and the methoxy group on the aromatic ring can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
N-(cyclohexylmethyl)-aniline: Lacks the methoxy group, which may affect its reactivity and binding properties.
4-methoxyaniline: Lacks the cyclohexylmethyl group, which may influence its solubility and interaction with biological targets.
N-(cyclohexylmethyl)-4-chloroaniline: Contains a chloro group instead of a methoxy group, which can alter its chemical and biological properties.
Uniqueness: N-(cyclohexylmethyl)-4-methoxyaniline is unique due to the presence of both the cyclohexylmethyl group and the methoxy group. This combination can enhance its solubility, reactivity, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h7-10,12,15H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQPBNASZSLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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